1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)propan-2-ol
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Overview
Description
1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)propan-2-ol is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted aromatic ring, a furan ring, and an amino alcohol moiety
Preparation Methods
The synthesis of 1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)propan-2-ol typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 3-chloro-4-methoxyphenyl derivative, which is then coupled with a furan ring through a series of reactions involving halogenation, nucleophilic substitution, and reduction
Chemical Reactions Analysis
1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aromatic ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary alcohols.
Scientific Research Applications
1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)propan-2-ol can be compared with other similar compounds, such as:
Metoprolol: A selective beta-1 adrenergic blocker used in the treatment of hypertension and angina.
Propranolol: A non-selective beta-adrenergic blocker used for similar indications as metoprolol.
Atenolol: Another selective beta-1 blocker with a similar mechanism of action but different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in the other compounds mentioned.
Properties
IUPAC Name |
1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3.ClH/c1-10(18)8-17-9-12-4-6-14(20-12)11-3-5-15(19-2)13(16)7-11;/h3-7,10,17-18H,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSDGFKEIMWSIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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